

PBPK/PD modelling for Siremadlin drug combination translation

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Compound Focus: Siremadlin

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In Vitro Synergy Analysis Protocols

The core of the initial assessment involves specific protocols for quantifying drug synergy in vitro. The following table outlines the two main computational packages used for this analysis.

Table 1: Protocols for In Vitro Drug Combination Interaction Analysis

Analysis Package	Programming Language	Key Input Data	Primary Synergy Metrics	Key Parameters/Analysis Notes
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| **SynergyFinder** (v2.5.1) [1] [2] | R | Cytotoxicity data from MTS and RealTime-Glo MT Cell Viability Assays [1] [2] | **δ (delta) score**: A concentration-dependent parameter indicating the percentage increase of the combined drug effect beyond the expected model [1]. | Analysis performed on data from 28–80 hour timepoints due to lack of significant single-agent efficacy at earlier time points (12h, 24h) [2]. || **Synergy** (v0.4.5) [1] [2] | Python | Cytotoxicity data from MTS and RealTime-Glo MT Cell Viability Assays [1] [2] | **β (beta) parameter**: A concentration-independent parameter representing the percent increase in maximal efficacy of the combination over the most efficacious single agent [1]. | Focus on the MuSyC framework to decouple efficacy (β), potency (α), and cooperativity (γ) [1]. |

Quantitative Synergy Metrics and Classifications

The application of the above protocols to in vitro data for **Siremadlin** and Trametinib yielded specific synergy metrics. The interpretation of these metrics is guided by standardized classification criteria.

Table 2: Experimentally Observed Synergy and Classification Criteria

A. Experimentally Observed Synergy for Siremadlin + Trametinib		B. SynergyFinder (δ score) Classification [1]		C. MuSyC Model (Synergy Package) Classification [1]	
Metric	Value	δ Score Value	Interaction	Parameter	Interaction
δ score	+7.48% [1]	≤ -5	Antagonism	$\alpha_{12}/\alpha_{21} < 1$	Antagonism
β parameter	+23.12% [1]	-5 to 5	Additivity	$\beta < 0$	Antagonism
		≥ 5	Synergism	$\alpha_{12}/\alpha_{21} = 1$	Additivity
				$\beta = 0$	Additivity
				$\alpha_{12}/\alpha_{21} > 1$	Synergism
				$\beta > 0$	Synergism

PBPK/PD Model Development and Translation

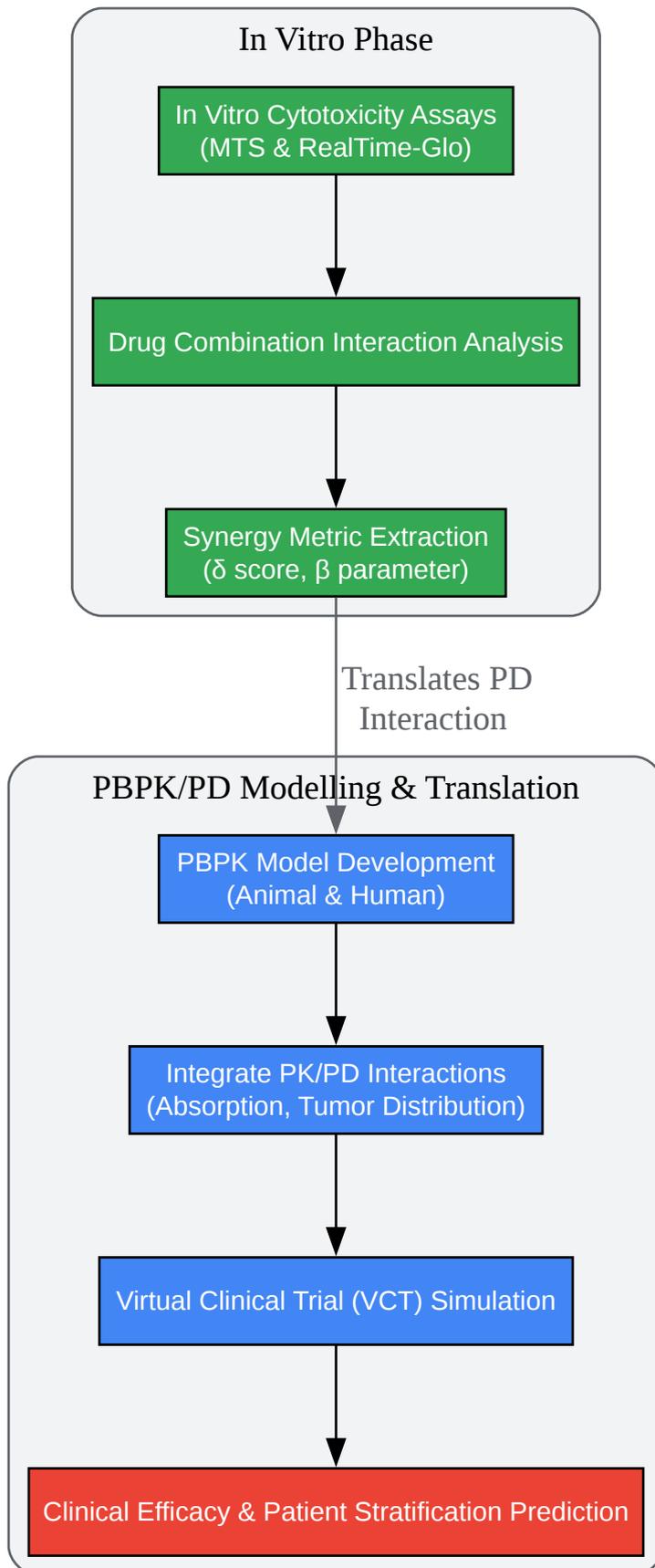
The in vitro synergy parameters are subsequently integrated into a physiological framework to predict in vivo outcomes.

- **Model Framework:** The PBPK models for **Siremadlin** and Trametinib were developed using in vitro ADME data and refined with in vivo PK data from A375 xenografted mouse models. The models simulate drug concentration-time profiles in plasma, tumor, and other tissues [3] [4].

- **Incorporating Interactions:** The model accounts for two levels of interaction:
 - **PK Interaction:** Described as an interplay between drug absorption and distribution into the tumor tissue, based on co-administration data from animal studies [3] [4].
 - **PD Interaction:** The in vitro synergy metrics (δ score and β parameter) are used to describe the tumor growth inhibition (TGI) at the pharmacodynamic level [3] [1].
- **Model Performance:** The developed PBPK models showed good predictive performance, with most of the predicted AUC_{0-24h} and C_{max} values for tissues falling within a 2-fold error range of the observed data [3].
- **Clinical Translation:** This integrated PBPK/PD approach, combined with Virtual Clinical Trial (VCT) simulations on a virtual melanoma patient population, helps estimate clinical PK/PD profiles and identify patient characteristics for which this combination therapy may be non-inferior to standard care [4].

Experimental Workflow Visualization

The diagram below illustrates the complete workflow from in vitro experiments to clinical prediction.



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Key Considerations for Application

- **Synergy Model Selection:** The choice of model (e.g., SynergyFinder vs. MuSyC in the Synergy package) can influence the interpretation of drug interactions. Using multiple models and metrics provides a more robust assessment [1].
- **Temporal Dynamics of Assays:** The reliability of synergy metrics is time-dependent. The significant efficacy of this combination was only observable after 28 hours in vitro, highlighting the need to establish optimal readout windows [2].
- **From Animal to Human:** The PBPK/PD model's power lies in its ability to extrapolate from preclinical data to human clinical outcomes by incorporating human physiology, population variability, and specific trial designs [4].

I hope these detailed Application Notes and Protocols provide a solid foundation for your research. Should you require further elaboration on any specific section, please feel free to ask.

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